![molecular formula C12H11NO2S B2489164 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole CAS No. 2202468-66-2](/img/structure/B2489164.png)
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The interest in compounds like "2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole" stems from their diverse chemical and biological properties. These compounds are part of a broader class of molecules that have been explored for their potential in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
Synthesis of compounds structurally related to "this compound" involves multiple steps, including etherification, Friedel-Crafts acylation, α-bromation, cyclization of thiazole, and imidization (Shen et al., 2012). These methods are crucial for constructing the benzofuran and thiazole components of the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR, MS spectra, and elemental analysis. These analytical methods provide detailed information on the molecular framework and functional groups present in the compound (Shen et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary significantly based on their structural configuration. For example, derivatives of benzofuran-thiazole have been explored for their insecticidal and fungicidal activities, indicating that the functionalization of these molecules can lead to significant biological activities (Shen et al., 2012).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. However, specific details on "this compound" are scarce and require further research.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on similar compounds have focused on their potential interactions with biological targets, providing insights into their reactivity and mechanism of action (Shen et al., 2012).
Scientific Research Applications
Photophysical Properties and Biomolecule Interaction
Research has demonstrated the synthesis of hybrid molecules containing benzofuran and thiazole moieties, which exhibit significant photophysical properties. These properties are characterized by UV-vis absorption and emission fluorescence analysis, with a notable yellow-orange region emission. Large Stokes shift values observed in these derivatives suggest their potential in applications requiring efficient energy transfer processes, such as in fluorescent probes for biomolecule detection. Furthermore, the interaction of these compounds with DNA and human serum albumin (HSA) has been explored, indicating their potential in the development of therapeutic agents and diagnostic tools (Neto et al., 2020).
Antitumor Activity
Another significant application lies in the field of oncology, where dihydrobenzofuran lignans, related to the structure of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole, have been investigated for their antitumor properties. These compounds have shown promising activity against leukemia and breast cancer cell lines, highlighting their potential as antitumor agents. The mechanism of action appears to be related to the inhibition of tubulin polymerization, a critical process in cell division, indicating the potential use of these compounds in cancer therapy (Pieters et al., 1999).
Enzyme Inhibition for Anti-inflammatory Applications
In the domain of inflammation, compounds related to this compound have been identified as potent and selective inhibitors of the 5-lipoxygenase enzyme, which is involved in the inflammatory process. This class of inhibitors, known as (methoxyalkyl)thiazoles, demonstrates significant oral activity in animal models, providing a basis for the development of new anti-inflammatory drugs. The specificity and potency of these compounds, coupled with their oral bioavailability, underscore their therapeutic potential in treating inflammatory diseases (Bird et al., 1991).
Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, are known to have a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound may interact with its targets, leading to changes in cellular processes that result in these effects.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways .
Result of Action
Given the known biological activities of benzofuran derivatives, it is likely that the compound could have significant effects at the molecular and cellular level .
Safety and Hazards
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-11-10(3-5-14-11)7-9(1)8-15-12-13-4-6-16-12/h1-2,4,6-7H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPFMSZPPMRMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)COC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.